molecular formula C16H16N4OS B10947217 (5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(3-methylphenyl)-2-thioxoimidazolidin-4-one

(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(3-methylphenyl)-2-thioxoimidazolidin-4-one

Cat. No.: B10947217
M. Wt: 312.4 g/mol
InChI Key: PUIORGNKUQCOEN-ZSOIEALJSA-N
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Description

5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(3-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(3-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves multiple steps. One common synthetic route includes the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 3-(3-methylphenyl)-2-thioxo-1,3-dihydro-1H-imidazol-4-one under specific reaction conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(3-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a cytotoxic agent against cancer cells. The compound has shown promising activity in vitro against various cancer cell lines.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound is also explored for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism by which 5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(3-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE exerts its effects involves interaction with specific molecular targets. In the context of its cytotoxic activity, the compound is believed to interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death . The exact molecular pathways and targets involved are still under investigation.

Comparison with Similar Compounds

When compared to similar compounds, 5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(3-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE stands out due to its unique combination of a pyrazole and imidazole ring. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and overall chemical properties, which can lead to variations in their biological activities and applications.

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

(5Z)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-3-(3-methylphenyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H16N4OS/c1-10-5-4-6-13(7-10)20-15(21)14(18-16(20)22)8-12-9-17-19(3)11(12)2/h4-9H,1-3H3,(H,18,22)/b14-8-

InChI Key

PUIORGNKUQCOEN-ZSOIEALJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=C(N(N=C3)C)C)/NC2=S

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(N(N=C3)C)C)NC2=S

Origin of Product

United States

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